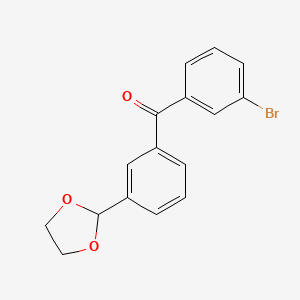

3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone

Description

Contextualization within Polyfunctionalized Aromatic Systems

Polyfunctionalized aromatic systems are molecules that contain multiple functional groups attached to an aromatic core. These compounds are of immense interest in organic chemistry because they are prevalent in numerous natural products and pharmaceutically active molecules. proquest.com The synthesis of such systems is a primary objective for synthetic chemists, often requiring sophisticated strategies to control reactivity and achieve the desired substitution pattern. proquest.com

3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone is a prime example of a polyfunctionalized aromatic system. Its architecture includes three key features that dictate its chemical behavior:

The Benzophenone (B1666685) Core: This diaryl ketone structure is a common scaffold in medicinal chemistry and materials science, known for its photochemical properties and ability to be incorporated into larger molecular frameworks. nih.gov

The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for participating in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

The 1,3-Dioxolane (B20135) Group: This moiety is a cyclic acetal (B89532) that functions as a protecting group for an aldehyde or, in this case, a benzaldehyde (B42025) precursor. By masking the carbonyl functionality on one of the phenyl rings, it allows chemists to perform reactions on other parts of the molecule—such as the bromo-substituted ring—without interference from the highly reactive aldehyde group. The protecting group can be readily removed under acidic conditions to regenerate the aldehyde for subsequent synthetic steps.

The strategic placement of these distinct functional groups on the aromatic rings allows for a high degree of control in multistep syntheses, making it a valuable intermediate. nih.gov

Significance as a Precursor and Intermediate in Complex Chemical Synthesis

The utility of this compound lies in its role as a versatile precursor and intermediate. The synthesis of the benzophenone scaffold itself is often achieved through established methods like the Friedel-Crafts acylation, where a benzoyl chloride derivative reacts with an aromatic compound. nih.govmdpi.comgoogle.com

In complex syntheses, the strategic differentiation of the two aromatic rings is crucial. The dioxolane group serves as a classic protecting group, enabling selective functionalization. For instance, a synthetic sequence could involve a palladium-catalyzed cross-coupling reaction at the bromo-substituted position to construct a biaryl system or introduce another complex fragment. Throughout this transformation, the dioxolane group remains intact, safeguarding the carbonyl functionality on the other ring.

Once the desired modification on the bromo-substituted ring is complete, the dioxolane protecting group can be selectively removed through acid-catalyzed hydrolysis to liberate the aldehyde. This newly revealed functional group can then participate in a wide range of subsequent reactions, including:

Wittig reactions to form alkenes.

Reductive amination to synthesize amines.

Oxidation to form a carboxylic acid.

Addition of organometallic reagents to generate secondary alcohols.

This stepwise approach, facilitated by the orthogonal reactivity of the functional groups present in this compound, is fundamental to the construction of intricate molecular architectures found in pharmaceuticals and advanced materials.

| Functional Group | Role in Synthesis | Potential Transformations |

| Bromo Group | Versatile synthetic handle | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions; Grignard formation. |

| 1,3-Dioxolane Group | Protecting group for a carbonyl | Acid-catalyzed deprotection to reveal an aldehyde for Wittig reactions, reductive amination, etc. |

| Benzophenone Ketone | Photochemical handle; structural core | Reduction to alcohol; conversion to thioketone; photochemical reactions (e.g., Paterno-Büchi). |

Overview of Current Academic Research Trajectories

While specific research focused exclusively on this compound is specialized, the broader academic interest lies in the application of benzophenone derivatives and polyfunctionalized intermediates in several key areas.

Medicinal Chemistry and Drug Discovery: The benzophenone scaffold is a "ubiquitous structure" found in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov Research often focuses on synthesizing libraries of benzophenone derivatives to explore structure-activity relationships. mdpi.comresearchgate.net Intermediates like this compound are ideal starting points for creating novel analogues, where the bromine and protected aldehyde can be converted into diverse functional groups to modulate biological activity. rsc.org

Materials Science and Photochemistry: Benzophenone and its derivatives are well-known photoinitiators used in UV-curing applications for inks, coatings, and adhesives. nih.govnih.gov Academic research continues to explore new benzophenone-based molecules for advanced applications, such as in organic light-emitting diodes (OLEDs). mdpi.com The ability to functionalize the benzophenone core via the bromo and dioxolane groups allows for the tuning of photophysical and electronic properties, which is critical for developing new materials with tailored performance.

Development of Novel Synthetic Methodologies: Polyfunctionalized molecules serve as excellent test substrates for developing new synthetic reactions. The presence of multiple, electronically distinct reactive sites allows researchers to probe the chemo- and regioselectivity of new catalytic systems or reaction conditions. The predictable reactivity of the bromo and protected aldehyde groups makes this compound a useful tool for demonstrating the utility of novel synthetic methods.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXZKUVFJZRQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645057 | |

| Record name | (3-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-15-2 | |

| Record name | Methanone, (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 3 1,3 Dioxolan 2 Yl Benzophenone and Its Analogues

Strategies for the Construction of the Benzophenone (B1666685) Core

The formation of the diarylmethanone (benzophenone) core is a critical step in the synthesis of the target molecule and its analogues. Two primary strategies, Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, are widely employed for this purpose.

Approaches via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group, leading to the formation of aryl ketones. khanacademy.orgnih.gov This reaction typically involves the use of an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. nih.govyoutube.com

For the synthesis of 3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone, two main retrosynthetic disconnections are possible via the Friedel-Crafts approach:

Route A: Acylation of a benzene (B151609) ring bearing the 1,3-dioxolane (B20135) moiety with 3-bromobenzoyl chloride.

Route B: Acylation of bromobenzene (B47551) with a benzoyl chloride derivative containing the 1,3-dioxolane group.

Route A would involve the reaction of 2-phenyl-1,3-dioxolane (B1584986) with 3-bromobenzoyl chloride in the presence of a Lewis acid. The 1,3-dioxolane group is an ortho, para-director; however, steric hindrance from the dioxolane ring might favor para-acylation, which is not the desired isomer. Achieving meta-acylation to form the 3,3'-disubstituted product would be challenging and likely result in a mixture of isomers, necessitating complex purification steps.

Route B presents a more controlled approach. This would require the synthesis of 3-(1,3-dioxolan-2-yl)benzoyl chloride as the acylating agent. This precursor can be prepared from 3-formylbenzoic acid, which is first protected as its 1,3-dioxolane derivative, and then the carboxylic acid is converted to the acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). The subsequent Friedel-Crafts acylation of bromobenzene with this acylating agent would then yield the desired this compound. The bromo substituent on the benzene ring is a deactivating but ortho, para-directing group for electrophilic aromatic substitution. However, under the forcing conditions of Friedel-Crafts acylation, substitution at the meta position relative to the bromine can occur, although yields might be compromised due to the deactivating nature of the halogen.

A summary of representative Friedel-Crafts acylation reactions for the synthesis of substituted benzophenones is presented in the interactive table below.

| Acyl Chloride | Aromatic Substrate | Catalyst | Product | Reference |

| Benzoyl chloride | Benzene | AlCl₃ | Benzophenone | nih.gov |

| 3-Bromobenzoyl chloride | Benzene | AlCl₃ | 3-Bromobenzophenone | chemistryviews.org |

| Acetyl chloride | Anisole | FeCl₃ | 4-Methoxyacetophenone | khanacademy.org |

Cross-Coupling Strategies for Diarylmethanone Formation

Palladium-catalyzed cross-coupling reactions offer a versatile and highly selective alternative for the synthesis of diarylmethanones. nih.gov The Suzuki-Miyaura and Stille couplings are particularly powerful methods for this transformation. nih.govwikipedia.org

Suzuki-Miyaura Coupling:

This reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, two convergent strategies can be envisioned:

Strategy 1: Coupling of 3-bromobenzoyl chloride with (3-(1,3-dioxolan-2-yl)phenyl)boronic acid.

Strategy 2: Coupling of a benzoyl chloride derivative bearing the dioxolane moiety with 3-bromophenylboronic acid.

Both strategies offer high regioselectivity, as the positions of the coupling partners are predetermined by the substitution pattern of the starting materials. The required boronic acids can be synthesized from the corresponding aryl bromides via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through palladium-catalyzed borylation reactions. organic-chemistry.orgnih.govresearchgate.net

Stille Coupling:

The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. wikipedia.org Similar to the Suzuki coupling, this method provides a reliable way to form the C-C bond of the benzophenone core with high control over the regiochemistry. The synthesis could proceed by coupling an organostannane derivative of one of the aromatic rings with an acyl chloride of the other. Organostannanes are known for their stability and tolerance to a wide range of functional groups. libretexts.org

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Reference |

| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biphenyl | researchgate.net |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd(dba)₂/XPhos | K₃PO₄ | 3-(3-Fluorophenyl)indazole | nih.gov |

| 3-Bromoflavone | Arylboronic acids | Pd/C | K₂CO₃ | 3-Arylflavones | researchgate.net |

Introduction and Manipulation of the 1,3-Dioxolane Moiety

Acetalization Techniques for Carbonyl Protection

Acetals, such as the 1,3-dioxolane, are excellent protecting groups for aldehydes and ketones because they are stable under neutral to strongly basic and nucleophilic conditions, yet can be readily removed under acidic conditions. wikipedia.orglibretexts.org The formation of a 1,3-dioxolane is typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. nih.gov The reaction is reversible, and to drive it to completion, the water formed as a byproduct is usually removed, for example, by azeotropic distillation with a Dean-Stark apparatus.

Synthetic Routes to Dioxolane-Bearing Aryl Precursors

For cross-coupling strategies, it is often necessary to prepare an aryl precursor that already contains the 1,3-dioxolane moiety. This can be achieved by starting with a commercially available aromatic compound bearing a formyl group, such as 3-bromobenzaldehyde (B42254).

A common route involves the protection of the aldehyde group of 3-bromobenzaldehyde as a 1,3-dioxolane. wku.edu The resulting 2-(3-bromophenyl)-1,3-dioxolane (B93826) can then be converted into a suitable coupling partner. For example, treatment with n-butyllithium followed by reaction with a trialkyl borate and subsequent acidic workup would yield (3-(1,3-dioxolan-2-yl)phenyl)boronic acid, a key intermediate for Suzuki-Miyaura coupling. researchgate.net Alternatively, the Grignard reagent, (3-(1,3-dioxolan-2-yl)phenyl)magnesium bromide, can be prepared by reacting 2-(3-bromophenyl)-1,3-dioxolane with magnesium metal. libretexts.org This Grignard reagent can then be used in reactions with suitable electrophiles to construct the benzophenone core.

Regioselective Bromination of the Benzophenone Scaffold

The introduction of a bromine atom at the 3-position of the benzophenone core requires a regioselective bromination reaction. The directing effects of the substituents already present on the aromatic rings play a crucial role in determining the position of bromination. wikipedia.orgbyjus.com

The benzoyl group is a meta-directing and deactivating group for electrophilic aromatic substitution. savemyexams.comyoutube.com Therefore, if one of the aromatic rings of the benzophenone is unsubstituted, direct bromination will preferentially occur at the meta-position of that ring. For instance, the bromination of benzophenone itself would lead to 3-bromobenzophenone.

If the benzophenone scaffold already contains a substituent on one of the rings, the outcome of the bromination will depend on the combined directing effects of the benzoyl group and the existing substituent. In the case of synthesizing this compound, a plausible strategy would be to first synthesize 3'-(1,3-dioxolan-2-YL)benzophenone and then carry out the bromination. The 3'-(1,3-dioxolan-2-YL)benzoyl group is a meta-director. Thus, electrophilic bromination of the unsubstituted phenyl ring would be directed to the meta position, yielding the desired this compound.

Various brominating agents can be employed, including molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS) with a suitable initiator. The choice of reagent and reaction conditions can influence the selectivity and yield of the reaction.

The table below provides examples of directing group effects in electrophilic aromatic substitution.

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Activating | Ortho, Para |

| -OH | Activating | Ortho, Para |

| -OCH₃ | Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -Cl, -Br, -I | Deactivating | Ortho, Para |

| -C(=O)R | Deactivating | Meta |

| -NO₂ | Deactivating | Meta |

| -SO₃H | Deactivating | Meta |

Direct Bromination Methodologies (e.g., Electrophilic Aromatic Substitution)

Direct bromination of a pre-formed benzophenone core is a common and straightforward approach. This typically involves an electrophilic aromatic substitution (EAS) reaction, where the aromatic ring attacks an electrophilic bromine species. uomustansiriyah.edu.iqmasterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic nature of the substituents on the aromatic rings. libretexts.org

The carbonyl group of the benzophenone is a deactivating group and a meta-director. msu.edu Therefore, direct bromination of benzophenone would be expected to yield 3-bromobenzophenone. For the synthesis of this compound, the starting material would ideally be 3'-(1,3-dioxolan-2-YL)benzophenone. The dioxolane group is generally considered to be weakly activating or deactivating and ortho-, para-directing. However, the strong meta-directing influence of the ketone on the unsubstituted ring would likely lead to the desired 3-bromo substitution pattern.

Common brominating agents for this type of transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). uomustansiriyah.edu.iq Another widely used and often milder reagent is N-bromosuccinimide (NBS), which can be used with a catalyst or under free-radical conditions, although for aromatic bromination, an acid catalyst is typically required. mdpi.comresearchgate.net

Table 1: Comparison of Direct Bromination Reagents

| Reagent | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Br₂ | FeBr₃ | Inert solvent (e.g., CH₂Cl₂, CCl₄), room temperature | High reactivity, cost-effective | Generates HBr as a corrosive byproduct, can lead to over-bromination |

Indirect Bromine Introduction via Organometallic Intermediates

Indirect methods for introducing a bromine atom often involve the use of organometallic intermediates. These strategies can offer greater control over regioselectivity, especially for complex substrates where direct bromination might lead to mixtures of isomers.

One common approach involves the use of a directed ortho-metalation (DoM) strategy on a suitably substituted aromatic precursor, followed by quenching with an electrophilic bromine source. However, for a meta-substitution pattern, this is less straightforward.

A more relevant indirect approach for this target would be to start with a pre-brominated building block. For instance, a Grignard reagent or an organolithium species could be formed from 1,3-dibromobenzene. This organometallic intermediate could then react with a suitable electrophile, such as 3-(1,3-dioxolan-2-yl)benzoyl chloride, to form the benzophenone core. This approach falls under the category of fragment coupling strategies, which will be discussed in more detail in a later section.

Convergent and Divergent Synthetic Pathways to the Target Compound

Multi-Step Linear Syntheses

A linear synthesis involves the sequential modification of a starting material through a series of steps. whiterose.ac.uk For the target compound, a possible linear sequence could begin with 3-bromobenzoic acid. chemicalbook.com This could be converted to the corresponding acyl chloride, followed by a Friedel-Crafts acylation of benzene to yield 3-bromobenzophenone. The second phenyl ring would then need to be functionalized with the dioxolane group. This could be achieved through a formylation reaction followed by protection of the resulting aldehyde with ethylene glycol.

Example of a Linear Synthetic Route:

3-Bromobenzoic acid → 3-Bromobenzoyl chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

3-Bromobenzoyl chloride + Benzene → 3-Bromobenzophenone: Friedel-Crafts acylation using a Lewis acid catalyst like AlCl₃. chemicalbook.com

3-Bromobenzophenone → 3-Bromo-3'-formylbenzophenone: Formylation reaction (e.g., Vilsmeier-Haack or Gattermann-Koch reaction). This step can be challenging due to the deactivating nature of the existing substituents.

3-Bromo-3'-formylbenzophenone + Ethylene glycol → this compound: Acetal (B89532) formation using an acid catalyst. nih.gov

Fragment Coupling Strategies (e.g., Suzuki-Miyaura type reactions involving bromo- or dioxolane-substituted aryl halides)

For this compound, a highly effective fragment coupling strategy is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govbeilstein-journals.org

Two primary disconnections are possible for a Suzuki-Miyaura approach:

Route A: Coupling of 3-bromophenylboronic acid with 3'-(1,3-dioxolan-2-yl)benzoyl chloride.

Route B: Coupling of 3-(1,3-dioxolan-2-yl)phenylboronic acid with 3-bromobenzoyl chloride.

The Suzuki-Miyaura reaction is well-suited for this synthesis due to its mild reaction conditions and high functional group tolerance. mdpi.com

Table 2: Comparison of Convergent Suzuki-Miyaura Routes

| Route | Key Fragments | Coupling Reaction | Advantages |

|---|---|---|---|

| A | 3-Bromophenylboronic acid and 3'-(1,3-dioxolan-2-yl)benzoyl chloride | Suzuki-Miyaura Coupling | Commercially available starting materials for both fragments. |

Advanced Precursor Synthesis and Derivatization for Complex Architectures

The successful implementation of convergent synthetic strategies relies on the efficient preparation of functionalized building blocks. The synthesis of bromoaryl and dioxolanearyl precursors is therefore of paramount importance.

Preparation of Functionalized Bromoaryl and Dioxolanearyl Building Blocks

Bromoaryl Building Blocks:

A variety of functionalized bromoaryl building blocks can be synthesized through established methods. For instance, 3-bromobenzoic acid is a readily available starting material that can be converted into a range of useful intermediates, such as 3-bromobenzoyl chloride, 3-bromobenzaldehyde, and 3-bromobenzyl alcohol. These can be further elaborated to introduce additional functional groups if required for the synthesis of more complex analogues.

Dioxolanearyl Building Blocks:

The 1,3-dioxolane moiety serves as a protecting group for an aldehyde or ketone functionality. organic-chemistry.org The synthesis of dioxolanearyl building blocks typically involves the reaction of the corresponding carbonyl compound with ethylene glycol in the presence of an acid catalyst. For example, 3-formylphenylboronic acid can be protected as 3-(1,3-dioxolan-2-yl)phenylboronic acid. This protected building block is then stable to the conditions of many cross-coupling reactions.

The synthesis of these advanced precursors allows for a modular approach to the construction of a library of benzophenone derivatives, where different functionalized bromoaryl and dioxolanearyl fragments can be combined to generate a wide range of molecular architectures. nih.gov

Functional Group Interconversions Leading to this compound

The synthesis of this compound can be efficiently achieved through functional group interconversion, a strategy that modifies a specific functional group within a molecule without altering the carbon skeleton. A primary and well-established method for this transformation is the protection of a carbonyl group, specifically an aldehyde, as a cyclic acetal. In this context, the target molecule is prepared from its immediate precursor, 3-bromo-3'-formylbenzophenone, by converting the formyl group (-CHO) into a 1,3-dioxolane ring.

This acetalization serves as a protective measure for the aldehyde functionality, which might be reactive under conditions required for other transformations in a multi-step synthesis. The 1,3-dioxolane group is stable to a wide range of reagents, including nucleophiles and bases. organic-chemistry.org

The conversion of 3-bromo-3'-formylbenzophenone to this compound is typically carried out by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst. ugr.esresearchgate.net The reaction proceeds by the nucleophilic attack of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the stable five-membered 1,3-dioxolane ring. To drive the reaction to completion, the water generated during the reaction is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of acidic catalysts can be employed for this transformation. Common choices include Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid, as well as Lewis acids. organic-chemistry.orggoogle.com The choice of solvent is also critical, with non-polar solvents like toluene (B28343) or xylene being frequently used to facilitate the removal of water. organic-chemistry.orggoogle.com In some methodologies, the reaction can be performed under vacuum to aid in water removal, potentially eliminating the need for a solvent. google.com

The general reaction scheme for this functional group interconversion is presented below:

Scheme 1: Acetalization of 3-bromo-3'-formylbenzophenone

This scheme illustrates the acid-catalyzed reaction of the formyl group in 3-bromo-3'-formylbenzophenone with ethylene glycol to form the corresponding 1,3-dioxolane, yielding this compound.

The following table summarizes typical reagents and conditions used for the acetalization of aromatic aldehydes, which are analogous to the synthesis of the target compound.

| Reactant | Reagents | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | organic-chemistry.org |

| p-Chlorobenzaldehyde | Ethylene Glycol | p-Methylbenzene sulfonic acid | Xylene | Not specified | google.com |

| 3-Bromobenzaldehyde | Ethylene Glycol | Not specified | None | 100-130 °C, vacuum | google.com |

| Benzaldehyde (B42025) Derivatives | Ethylene Glycol | Sulfonic Acid Functionalized MIL-101(Cr) | Not specified | Not specified | researchgate.net |

The successful synthesis of the related compound, 3-cyano-3'-(1,3-dioxolan-2-YL)benzophenone, further validates this synthetic approach, indicating that the presence of an electron-withdrawing group on one of the phenyl rings does not impede the acetalization of the formyl group on the other ring.

Mechanistic Investigations and Reactivity Studies of 3 Bromo 3 1,3 Dioxolan 2 Yl Benzophenone

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a key functional group that directs much of the reactivity of 3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone. It serves as a versatile handle for introducing new functionalities through various reaction pathways.

Nucleophilic Substitution Pathways on the Bromo-Aryl Moiety

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, specific conditions and activating factors can facilitate such reactions. The benzophenone (B1666685) structure's electronic properties, influenced by the carbonyl group, can affect the feasibility of these pathways. Research into related bromo-aromatic compounds suggests that strong nucleophiles and specific catalysts can enable the displacement of the bromide ion. For instance, palladium-catalyzed nucleophilic substitutions have been shown to be effective for various bromo-a,a-difluoroallyl derivatives, yielding 1,1-difluoroalkenes. pharm.or.jp This suggests that similar catalytic systems could be explored for the substitution of the bromine on the benzophenone core.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

The bromine substituent makes this compound an excellent candidate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. nih.govrsc.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid could yield a biaryl structure. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific ligands on the palladium catalyst can influence the reaction's efficiency and selectivity. nih.gov

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination could be employed. For instance, a study on a bromo-naphthalene scaffold utilized a variety of palladium-catalyzed cross-coupling reactions to create a diverse library of compounds. nih.gov Similarly, nickel catalysts have emerged as a cheaper and more abundant alternative to palladium for Suzuki-Miyaura and other cross-coupling reactions, capable of coupling a broad range of aryl electrophiles. rsc.org

| Reaction Type | Coupling Partner | Catalyst/Conditions | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | C-C | Biaryl benzophenone derivative |

| Heck | Alkene | Pd(0) catalyst, Base | C-C | Styrenyl benzophenone derivative |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | C-C | Alkynyl benzophenone derivative |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | C-N | Amino-benzophenone derivative |

| Ullmann Condensation | Alcohol/Phenol | Cu catalyst, Base | C-O | Aryloxy-benzophenone derivative |

Reductive Debromination Studies

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with a palladium catalyst or using hydride reagents. This reaction is often used to confirm the structure of a compound or to synthesize the corresponding debrominated analog for comparative studies.

Transformations of the Benzophenone Carbonyl Group

The ketone functionality of the benzophenone core is another reactive site in this compound, susceptible to both reduction and addition reactions.

Reductive Transformations (e.g., to alcohols, reductive couplings)

The carbonyl group of the benzophenone can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can sometimes be influenced by the presence of other functional groups. For instance, LiAlH₄ is a more powerful reducing agent than NaBH₄.

Reductive coupling reactions, such as the Pinacol coupling, can also be performed on the benzophenone carbonyl group. This reaction involves the one-electron reduction of the ketone to a ketyl radical anion, which then dimerizes to form a pinacol.

Addition Reactions to the Ketone Functionality

The carbonyl carbon of the benzophenone is electrophilic and can be attacked by various nucleophiles. colorado.edu

Grignard and Organolithium Reagents: These strong carbon nucleophiles readily add to the ketone to form tertiary alcohols after an acidic workup. colorado.edu For example, the reaction with methylmagnesium bromide would yield a tertiary alcohol with an additional methyl group.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. This reaction involves the use of a phosphorus ylide, which reacts with the benzophenone to form an oxaphosphetane intermediate that then collapses to give the alkene and triphenylphosphine (B44618) oxide.

Cyanohydrin Formation: The addition of cyanide, typically from a source like hydrogen cyanide or sodium cyanide, to the carbonyl group results in the formation of a cyanohydrin. This reaction is often reversible and base-catalyzed.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Addition | R-MgX | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | HCN or NaCN | Cyanohydrin |

Carbonyl-Centered Derivatization for Further Functionalization

The benzophenone core of this compound contains a carbonyl group that serves as a primary site for nucleophilic attack, enabling a wide array of derivatization reactions. These transformations are fundamental for constructing more complex molecular architectures. Common reactions include the addition of organometallic reagents, Wittig-type olefination, and reductive amination, which convert the ketone into alcohols, alkenes, and amines, respectively.

The reactivity of the carbonyl group is influenced by the electronic effects of the substituents on the aromatic rings. The presence of the bromine atom, an electron-withdrawing group, can slightly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition. Conversely, the dioxolane-substituted ring may have a more complex electronic influence.

Key derivatization reactions centered at the carbonyl group include:

Grignard Reactions: Addition of Grignard reagents (R-MgX) to the carbonyl carbon results in the formation of tertiary alcohols after acidic workup.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₂) allows for the conversion of the C=O double bond into a C=C double bond, yielding substituted alkenes.

Reductive Amination: A two-step process involving the formation of an imine or enamine intermediate, followed by reduction (e.g., with sodium cyanoborohydride), to produce amines.

The choice of reagents and reaction conditions is critical to ensure that these transformations occur without affecting the aryl bromide or the 1,3-dioxolane (B20135) group.

Reactivity of the 1,3-Dioxolane Protecting Group

The 1,3-dioxolane moiety in this compound functions as a protecting group for a carbonyl group, specifically an aldehyde in this context (derived from 3-formylbenzaldehyde). The reactivity and stability of this cyclic acetal (B89532) are central to its role in multi-step organic synthesis.

Acetal Deprotection Strategies and Conditions (e.g., hydrolysis to ketone)

The removal of the 1,3-dioxolane group, or deprotection, is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl compound. organic-chemistry.org This reaction is reversible and is driven to completion by the presence of excess water. organic-chemistry.org A variety of acidic conditions can be employed, ranging from strong mineral acids to milder Lewis acids, allowing for tailored deprotection strategies that are compatible with other functional groups in the molecule. organic-chemistry.orgresearchgate.net

Commonly used methods for acetal deprotection are summarized in the table below.

| Catalyst/Reagent | Solvent(s) | Conditions | Notes |

| Hydrochloric acid (HCl) | Acetone/Water | Room Temperature | Standard, effective method. organic-chemistry.org |

| Sulfuric acid (H₂SO₄) | Dioxane/Water | Reflux | Stronger acid for more stable acetals. |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temperature to Reflux | Mild, solid acid catalyst. |

| Indium(III) triflate (In(OTf)₃) | Acetone | Room Temperature or Microwave | Gentle Lewis acid catalyst. organic-chemistry.org |

| Iodine (I₂) | Acetone | Room Temperature | Neutral conditions, tolerates acid-sensitive groups. organic-chemistry.org |

| NaBArF₄ | Water | 30 °C | Fast deprotection under nearly neutral conditions. wikipedia.org |

| Benzyltriphenylphosphonium peroxymonosulfate (B1194676) / AlCl₃ | Solvent-free | Room Temperature (Grinding) | Solid-phase, rapid deprotection. nih.govresearchgate.net |

Stability of the Dioxolane Ring Under Various Reaction Conditions

A key feature of the 1,3-dioxolane group is its stability under a wide range of non-acidic reaction conditions. organic-chemistry.org This robustness allows for selective chemical modifications at other sites of the molecule while the protected carbonyl remains intact.

The dioxolane ring is generally stable towards:

Bases: It is resistant to strong bases such as hydroxides, alkoxides, and organolithium reagents. organic-chemistry.org

Nucleophiles: It does not react with most nucleophiles, including Grignard reagents, hydrides (e.g., LiAlH₄, NaBH₄), and cyanides. organic-chemistry.org

Mild Oxidizing Agents: Cyclic acetals are stable to many common oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent (CrO₃/H₂SO₄). organic-chemistry.org

Reducing Agents: Stable under conditions for catalytic hydrogenation and dissolving metal reductions.

However, the dioxolane ring can be cleaved under strongly acidic or certain oxidative conditions. organic-chemistry.org For instance, strong Lewis acids in combination with oxidizing agents like KMnO₄ can lead to cleavage. organic-chemistry.org The ring is also susceptible to cationic ring-opening polymerization in the presence of a cationic initiator. researchgate.net

Stereochemical Aspects of Dioxolane Formation and Cleavage

The formation of a 1,3-dioxolane from a carbonyl compound and ethylene (B1197577) glycol proceeds through a hemiacetal intermediate. While the parent compound, this compound, does not possess a chiral center at the acetal carbon, stereochemistry becomes a critical consideration when using chiral diols or when the reaction creates a new stereocenter.

Interplay and Chemoselectivity of Multiple Functional Groups

The presence of three distinct reactive sites—the aryl bromide, the ketone, and the dioxolane—in this compound makes chemoselectivity a paramount concern in its synthetic transformations. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. taylorandfrancis.com By carefully selecting reagents and conditions, it is possible to target one functional group while leaving the others untouched.

Computational Chemistry and Theoretical Analysis

Prediction of Spectroscopic Signatures for Structural Confirmation

Theoretical NMR Chemical Shift Calculations

Theoretical Nuclear Magnetic Resonance (NMR) chemical shift calculations, typically performed using Density Functional Theory (DFT), are a cornerstone of modern structural elucidation. These calculations can predict the ¹H and ¹³C NMR spectra of a molecule, aiding in the assignment of experimental signals and confirming chemical structures.

For this compound, a computational study would involve optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a 6-31G(d,p) basis set). Following geometry optimization, NMR shielding tensors would be calculated and converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

A hypothetical data table of calculated ¹H and ¹³C NMR chemical shifts would be generated, providing a theoretical spectrum for comparison with experimental data. Discrepancies between the theoretical and experimental values can often be rationalized by considering solvent effects and conformational dynamics not fully captured by the computational model.

Hypothetical Data Table of Calculated NMR Chemical Shifts

| Atom Type | Calculated Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 8.0 |

| Dioxolane Protons | 3.9 - 4.2 |

| Aromatic Carbons | 120 - 140 |

| Carbonyl Carbon | ~195 |

| Dioxolane Carbons | 65 - 70 |

| Acetal (B89532) Carbon | ~100 |

Note: This table is illustrative and not based on actual published research for this specific compound.

Computational Vibrational Spectroscopy (IR) and Electronic Spectroscopy (UV/Vis)

Computational methods are also instrumental in predicting the vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV/Vis) spectra of molecules.

Vibrational Spectroscopy (IR): Theoretical IR spectroscopy calculations, performed on the optimized geometry of this compound, would yield a set of vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other limitations of the theoretical model. Key vibrational modes would include the carbonyl (C=O) stretch, C-Br stretch, C-O stretches of the dioxolane ring, and various aromatic C-H and C=C vibrations.

Electronic Spectroscopy (UV/Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of organic molecules. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* and n → π* transitions associated with the benzophenone chromophore).

Hypothetical Spectroscopic Data Table

| Spectroscopic Technique | Calculated Wavenumber/Wavelength | Assignment |

| IR | ~1660 cm⁻¹ | C=O stretch |

| IR | ~1250 cm⁻¹ | C-O-C stretch (dioxolane) |

| IR | ~680 cm⁻¹ | C-Br stretch |

| UV/Vis | ~260 nm | π → π* transition |

| UV/Vis | ~340 nm | n → π* transition |

Note: This table is illustrative and not based on actual published research for this specific compound.

Structure-Reactivity and Structure-Property Relationship Investigations

Investigations into the structure-reactivity and structure-property relationships of this compound would leverage computational descriptors to predict its chemical behavior and physical properties. These studies often involve analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and various reactivity indices.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the dioxolane group. The protons on the brominated ring typically appear in the range of 7.3-7.9 ppm. The protons on the second phenyl ring, substituted with the dioxolane group, would also resonate in the aromatic region. The dioxolane ring protons are expected to produce signals around 4.0-4.2 ppm for the -OCH₂CH₂O- moiety and a singlet around 5.8-6.0 ppm for the acetal (B89532) proton (-OCHO-).

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (typically >190 ppm). The aromatic carbons resonate between 120-140 ppm, with the carbon atom bonded to the bromine atom (ipso-carbon) showing a characteristic upfield shift due to the 'heavy atom effect'. stackexchange.com The acetal carbon of the dioxolane ring would appear around 100-105 ppm, and the methylene (B1212753) carbons of the dioxolane would be observed near 65 ppm. researchgate.net

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), directly correlate the chemical shifts of protons with their attached carbon atoms, confirming the C-H bond connectivity.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~195 |

| Aromatic (C-Br Ring) | 7.3 - 7.9 | 122 - 138 |

| Aromatic (C-Dioxolane Ring) | 7.4 - 8.0 | 128 - 140 |

| Dioxolane (O-C H-O) | 5.8 - 6.0 | 102 - 104 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and elucidating the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the signals of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): As mentioned, this directly links protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the acetal proton of the dioxolane ring would show an HMBC correlation to the ipso-carbon of its attached phenyl ring. Similarly, protons on one aromatic ring would show correlations to the carbonyl carbon, confirming the benzophenone (B1666685) core structure. researchgate.net

The conformation of benzophenones, defined by the twist angles of the two aryl rings relative to the carbonyl plane, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com NOESY detects through-space interactions between protons that are in close proximity (<5 Å). By analyzing the cross-peaks between protons on the two different aromatic rings, it is possible to deduce their relative orientation and gain insight into the molecule's preferred conformation in solution. mdpi.com

In situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it occurs within the NMR tube. researchgate.netnih.gov This powerful technique can provide detailed mechanistic information by identifying transient intermediates, determining reaction kinetics, and observing the formation of products and byproducts over time. nih.govchemrxiv.org

For this compound, in situ NMR could be employed to:

Monitor its formation: For example, tracking the conversion of 3-bromo-3'-formylbenzophenone with ethylene (B1197577) glycol to form the dioxolane ring. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the acetal proton signal (~5.9 ppm) could be monitored quantitatively. mdpi.com

Observe subsequent reactions: A Suzuki-Miyaura cross-coupling reaction at the bromo-position could be followed in real-time. azom.comnih.gov The changes in the aromatic signals corresponding to the starting material would decrease, while new signals for the coupled product would emerge, providing kinetic data on the catalytic cycle. azom.comresearchgate.netnih.gov

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). bioanalysis-zone.commeasurlabs.com This precision allows for the determination of a molecule's elemental composition from its exact mass. bioanalysis-zone.comnih.gov For this compound, with the molecular formula C₁₆H₁₃BrO₃, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element. researchgate.net

The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. miamioh.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound. researchgate.net HRMS analysis would confirm the calculated exact mass for both isotopic peaks, providing unambiguous confirmation of the elemental formula in crude reaction mixtures or purified samples. researchgate.net

HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₆H₁₃⁷⁹BrO₃ | [M]⁺ | 332.0048 |

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are detected. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.govacs.org

For this compound, the fragmentation in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely proceed through several key pathways: acs.org

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is characteristic of ketones. This would lead to the formation of a bromobenzoyl cation ([C₇H₄BrO]⁺) and a (1,3-dioxolan-2-yl)phenyl radical, or a (1,3-dioxolan-2-yl)benzoyl cation ([C₁₀H₉O₃]⁺) and a bromophenyl radical.

Loss of the dioxolane group: Fragmentation can occur within the dioxolane moiety, leading to characteristic neutral losses.

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical, a common fragmentation pathway for bromoaromatic compounds. researchgate.netnih.gov

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule and their connectivity. researchgate.net

Plausible MS/MS Fragments for this compound

| Fragment Ion (m/z) | Identity |

|---|---|

| 183/185 | Bromobenzoyl cation ([BrC₆H₄CO]⁺) |

| 177 | (1,3-dioxolan-2-yl)benzoyl cation ([C₁₀H₉O₃]⁺) |

| 155/157 | Bromophenyl cation ([BrC₆H₄]⁺) |

| 105 | Benzoyl cation ([C₆H₅CO]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. For this compound, the IR spectrum provides a unique fingerprint, allowing for the confirmation of its structure and the monitoring of its synthesis or subsequent reactions.

The key functional groups in this compound each exhibit characteristic absorption bands in the IR spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration of the benzophenone core, which typically appears as a strong, sharp band in the region of 1650-1685 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing bromine atom and the dioxolane group can cause slight shifts in this frequency compared to unsubstituted benzophenone.

The presence of the dioxolane ring is confirmed by a series of characteristic C-O-C stretching vibrations. These acetal C-O bonds typically give rise to strong and distinct bands in the fingerprint region of the spectrum, generally between 1000 and 1200 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) rings appear in the 1450-1600 cm⁻¹ region. The carbon-bromine (C-Br) bond, due to its lower bond energy, absorbs at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

By monitoring the appearance or disappearance of these characteristic bands, IR spectroscopy can be effectively used to follow the progress of a reaction. For instance, during the synthesis of this compound, one could monitor the disappearance of the aldehyde C-H stretch (around 2720-2820 cm⁻¹) of a precursor and the appearance of the characteristic dioxolane C-O bands to confirm the formation of the acetal.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1650 - 1685 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Acetal C-O-C | Stretching | 1000 - 1200 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Carbon-Bromine (C-Br) | Stretching | 500 - 700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic ketones like this compound, the UV-Vis spectrum is characterized by two main types of electronic transitions: π → π* and n → π* transitions.

The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are associated with the conjugated π-system of the benzophenone core. For benzophenone derivatives, these strong absorptions are usually observed in the range of 240-280 nm. researchgate.net The substitution pattern on the aromatic rings can influence the exact wavelength of maximum absorption (λmax).

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is symmetry-forbidden and therefore has a much lower intensity (small ε) compared to the π → π* transitions. It occurs at longer wavelengths (lower energy), typically in the 330-360 nm region for benzophenones. This absorption band is responsible for the photochemical reactivity of many benzophenone derivatives.

The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the λmax of the π → π* transition due to its electron-donating resonance effect and electron-withdrawing inductive effect. The dioxolane group is not expected to significantly alter the electronic transitions as it is not in direct conjugation with the benzophenone π-system.

Photochemical studies of this compound would utilize UV-Vis spectroscopy to monitor changes in the absorption spectrum upon irradiation with UV light. This can provide insights into reaction kinetics, the formation of intermediates, and the final photoproducts.

Interactive Data Table: Electronic Transitions of this compound

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Orbital Origin |

| π → π | 240 - 280 | High | π bonding to π antibonding |

| n → π | 330 - 360 | Low | n non-bonding to π antibonding |

Strategic Applications in Complex Organic Molecule Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The benzophenone (B1666685) scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The presence of a bromine atom and a protected aldehyde in 3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone offers synthetic handles for the elaboration into diverse, pharmacologically relevant structures.

Precursor to Biologically Active Benzophenone Derivatives

The bromine atom on one of the phenyl rings of the benzophenone core is a key functional group for introducing molecular diversity. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted benzophenone derivatives. For instance, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups, which can significantly modulate the biological activity of the resulting molecules. The dioxolane group serves as a protecting group for the aldehyde functionality on the other phenyl ring, preventing it from undergoing unwanted reactions during the modification of the bromo-substituted ring. Subsequent deprotection of the aldehyde would then allow for further chemical modifications, such as reductive amination or Wittig reactions, to introduce additional diversity and functionality.

Building Block for Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large number of pharmaceuticals containing at least one heterocyclic ring. This compound can serve as a valuable starting material for the synthesis of various heterocyclic systems. The deprotected aldehyde can react with a variety of binucleophiles to form a range of heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. Furthermore, the ketone of the benzophenone core can also be utilized in cyclization reactions. The bromine atom can be used to direct metallation and subsequent cyclization, or it can be a leaving group in intramolecular nucleophilic substitution reactions to form fused heterocyclic systems.

Contributions to Polymer Chemistry and Photoinitiator Research

Benzophenone and its derivatives are widely recognized for their photochemical properties, particularly as photoinitiators in polymerization reactions. The incorporation of a bromine atom can influence the photophysical properties of the benzophenone chromophore, potentially enhancing its efficiency as a photoinitiator.

Integration into Photoactive Polymer Architectures

This compound can be chemically incorporated into polymer chains to create photoactive polymers. The bromine atom can be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) group, through standard chemical transformations. Subsequent polymerization of this functionalized monomer, either alone or with other co-monomers, would result in a polymer with pendant benzophenone units. Such polymers can have applications in photolithography, UV curing of coatings, and as photo-crosslinkable materials. The dioxolane-protected aldehyde can be deprotected after polymerization to provide a reactive site for further functionalization of the polymer, such as grafting of other polymer chains or attachment of bioactive molecules.

Mechanistic Studies of Photoinitiation Processes

As a Type II photoinitiator, benzophenone initiates polymerization by abstracting a hydrogen atom from a synergist (e.g., an amine) upon excitation with UV light, leading to the formation of initiating radicals. The presence of a heavy atom like bromine in this compound is expected to enhance intersystem crossing from the excited singlet state to the reactive triplet state, a phenomenon known as the "heavy-atom effect." This could potentially increase the quantum yield of radical formation and, consequently, the efficiency of the photoinitiation process. Detailed mechanistic studies, such as laser flash photolysis, could be employed to investigate the transient species and reaction kinetics of this compound upon photoexcitation, providing valuable insights into the design of more efficient photoinitiators.

Table 2: Potential Research Findings on the Photophysical Properties of Halogenated Benzophenones

| Parameter | Expected Influence of Bromine Substitution |

| UV-Vis Absorption | Bathochromic shift (shift to longer wavelengths) |

| Intersystem Crossing Rate | Increased |

| Triplet State Lifetime | Decreased |

| Quantum Yield of Radical Formation | Potentially increased |

Note: This table represents expected trends based on the known effects of halogen substitution on aromatic ketones and would require experimental verification for this specific compound.

Development of Advanced Materials

The unique combination of functional groups in this compound makes it a candidate for the development of advanced functional materials. The bromine atom allows for its use in the synthesis of conjugated organic materials through cross-coupling reactions. These materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzophenone moiety can impart desirable thermal and morphological stability to these materials. Furthermore, the protected aldehyde can be used to anchor the molecule to surfaces or to incorporate it into larger supramolecular assemblies, leading to the creation of functional surfaces and smart materials.

Precursor for Organic Electronic Materials

The benzophenone framework is a well-established electron-deficient core used extensively in the design of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net Its inherent properties, including a highly twisted geometry that reduces intermolecular quenching effects and its function as a classical phosphor with high intersystem crossing efficiency, make it an attractive acceptor unit. nih.govresearchgate.net

This compound serves as an ideal precursor for these materials due to several key features:

The Benzophenone Core: This unit acts as an electron acceptor, which can be paired with various electron-donating groups to create molecules with intramolecular charge transfer (CT) states, a crucial characteristic for developing materials for thermally activated delayed fluorescence (TADF) emitters. nih.gov

The Bromo Substituent: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. nih.gov This allows for the straightforward covalent attachment of other functional moieties, such as carbazole, phenoxazine, or acridine (B1665455) derivatives, to build larger conjugated systems. These reactions are fundamental in synthesizing host materials for phosphorescent OLEDs (PhOLEDs) and TADF emitters. nih.govresearchgate.net

The Dioxolane Group: The dioxolane moiety enhances the solubility and stability of resulting materials. Functionalization with dioxolane groups has been shown to improve the photophysical properties of larger acenes, leading to enhanced fluorescence, which is beneficial for light-emitting applications. acs.orgnih.gov

The combination of these features allows chemists to use this compound as a starting point to synthesize a wide array of host and emitter materials for OLEDs with tailored electronic and photophysical properties. magtech.com.cn

Table 1: Properties of Selected Benzophenone-Based Host Materials for OLEDs

| Material ID | Triplet Energy (E T ) [eV] | HOMO [eV] | LUMO [eV] | Application |

| HA1 | 3.02 | -5.73 | -2.31 | PhOLED Host |

| HA2 | 2.97 | -5.50 | -2.19 | PhOLED Host |

| HA3 | 2.53 | -5.51 | -2.12 | PhOLED Host |

| HB8 | 2.80 | -5.35 | -2.55 | TADF Host |

Data sourced from a review on benzophenone derivatives in OLEDs. nih.gov This table illustrates the typical energy levels achieved with benzophenone-based hosts, for which this compound is a potential precursor.

Building Block for Functionalized Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound is an excellent building block for creating such assemblies due to its rigid structure and multiple points for functionalization. Benzophenone-functionalized dipeptides, for example, have been shown to self-assemble into micellar aggregates and supramolecular gels, which can act as templates for spatially controlled photopolymerization. nih.govchemrxiv.org

The utility of this compound in supramolecular chemistry stems from:

Structural Rigidity: The benzophenone core provides a well-defined and relatively rigid scaffold, which can direct the spatial arrangement of appended functional groups.

Functional Handles: The bromo group can be converted into other functionalities, such as hydrogen-bonding motifs or metal-coordinating ligands, via established synthetic routes.

Latent Reactivity: The dioxolane-protected aldehyde offers a site for future covalent capture or modification after the initial self-assembly process has occurred.

By modifying the bromo- and dioxolane-bearing rings, this molecule can be incorporated into larger structures like block copolymers or peptides to create functional supramolecular assemblies. rsc.org These assemblies can form nano-templates, stimuli-responsive materials, or localized reaction environments. rsc.orgmdpi.com

Exploitation of the Dioxolane Moiety for Latent Functionality

The 1,3-dioxolane (B20135) group is a widely used protecting group for aldehydes and ketones in organic synthesis. nih.gov In this compound, it masks an aldehyde group, rendering it unreactive to a wide range of conditions, particularly those involving nucleophiles or bases. organic-chemistry.org This "latent functionality" is a powerful tool for multistep synthesis, allowing for the selective modification of other parts of the molecule before revealing the aldehyde for subsequent reactions.

Post-Synthetic Modification via Dioxolane Cleavage

Once the desired molecular framework has been constructed using the reactivity of the bromo-substituted ring, the dioxolane group can be selectively removed to unmask the aldehyde. This deprotection is typically achieved via acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org The newly exposed benzaldehyde (B42025) moiety is a versatile functional group that can undergo a variety of transformations, including:

Wittig reactions to form alkenes.

Reductive amination to form secondary or tertiary amines.

Condensation reactions to form imines or hydrazones.

Oxidation to a carboxylic acid or reduction to an alcohol.

This strategy allows for the late-stage introduction of functional groups, which is highly advantageous in the synthesis of complex molecules where sensitive functionalities might not be compatible with earlier reaction steps.

Table 2: Selected Reagents for Dioxolane Deprotection

| Reagent/Catalyst | Conditions | Key Features |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water/co-solvent | Standard, robust method. organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temp. | Chemoselective, operates at near-neutral pH. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic, rapid conversion. organic-chemistry.orgwikipedia.org |

| Iodine (catalytic) | Acetone | Neutral conditions, excellent yields. organic-chemistry.org |

This table summarizes various methods applicable for the cleavage of the dioxolane group in this compound to reveal the latent aldehyde functionality.

Emerging Research Frontiers and Future Perspectives

Catalyst Development for Asymmetric Transformations Involving the Compound

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 3-Bromo-3'-(1,3-dioxolan-2-YL)benzophenone, the development of catalytic asymmetric transformations represents a significant frontier. The prochiral nature of the benzophenone (B1666685) carbonyl group, once deprotected, offers a prime target for asymmetric reduction or addition reactions to generate chiral diarylmethanols.

Current research in asymmetric catalysis provides a roadmap for potential applications to this specific compound. While specific studies on this compound are not yet prevalent in the literature, the broader field of asymmetric ketone reduction is well-established. Future research is anticipated to focus on the development of novel catalysts tailored to the electronic and steric properties of this substituted benzophenone.

Key Research Directions:

Chiral Lewis Acid Catalysis: The development of chiral Lewis acids that can coordinate to the carbonyl oxygen (after deprotection of the dioxolane), thereby directing the approach of a reducing agent to one face of the molecule, is a promising area.

Transfer Hydrogenation: Ruthenium and rhodium complexes with chiral ligands are known to be highly effective for the asymmetric transfer hydrogenation of ketones. Research could focus on optimizing these catalytic systems for the specific substrate, this compound.

Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could be developed to catalyze the enantioselective addition of nucleophiles to the carbonyl group.

The presence of the bromo substituent may also allow for subsequent cross-coupling reactions, making the development of catalysts that are tolerant of this functional group a critical aspect of future work.

Flow Chemistry Approaches for Efficient Synthesis and Scale-Up Research

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. google.comnih.govmdpi.com For the synthesis and subsequent transformations of this compound, flow chemistry presents a significant opportunity for process optimization and large-scale production.

The synthesis of benzophenone derivatives can be achieved via methods like Friedel-Crafts acylation or Grignard reactions, which can be adapted to flow-through conditions. google.com A continuous flow process for synthesizing this compound would likely involve the reaction of a suitable Grignard reagent with an acyl chloride in a microreactor, allowing for precise control over reaction parameters and residence time. google.com

Potential Advantages of Flow Chemistry:

Improved Safety: Many reactions used to synthesize benzophenones are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, reducing the risk of thermal runaways.

Increased Efficiency: The precise control over stoichiometry and temperature in a flow system can lead to higher yields and selectivities compared to batch processes. rsc.org

Facilitated Scale-Up: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the reactor for a longer duration or using multiple reactors in parallel.

Future research in this area will likely focus on developing integrated, multi-step flow syntheses that not only produce this compound but also carry out subsequent transformations in a continuous manner.

Integration with Machine Learning and AI in Synthetic Route Design

Friedel-Crafts Acylation: Identifying the optimal catalyst and reaction conditions for the acylation of a brominated aromatic ring with a dioxolane-substituted benzoyl chloride.

Grignard-based Routes: Proposing the most efficient way to prepare the necessary Grignard reagents and their subsequent reaction with the appropriate electrophile.

Cross-Coupling Strategies: Exploring the use of palladium- or copper-catalyzed cross-coupling reactions to construct the benzophenone core.

Future Impact of AI in Synthesis:

| AI Application | Potential Impact on Synthesis of this compound |

| Retrosynthesis Prediction | Generation of novel and more efficient synthetic routes from commercial starting materials. |

| Reaction Condition Optimization | Prediction of optimal solvents, temperatures, and catalysts to maximize yield and minimize byproducts. |

| Predictive Reactivity | Foreseeing potential side reactions and instability issues based on the molecule's structure. |

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The unique combination of functional groups in this compound—a carbon-bromine bond, an aromatic ketone, and a protected aldehyde—provides a rich platform for exploring novel reactivity patterns and unconventional bond activations.

The carbon-bromine bond is a versatile handle for a wide range of transformations, most notably transition metal-catalyzed cross-coupling reactions. However, future research may delve into more unconventional activations of this bond. For instance, photoredox catalysis could enable novel C-C and C-heteroatom bond formations under mild conditions.

The benzophenone moiety itself can participate in a variety of photochemical reactions. Upon excitation with UV light, benzophenones can undergo hydrogen atom abstraction or participate in [2+2] cycloadditions. The specific substitution pattern of this compound may influence the efficiency and selectivity of these photochemical transformations.

Areas for Future Reactivity Exploration:

C-H Activation: The development of catalytic systems that can selectively activate and functionalize the C-H bonds on the aromatic rings of the molecule would provide a powerful tool for late-stage diversification.

Electrochemical Synthesis: Employing electrochemical methods to mediate redox reactions of the compound could offer a green and efficient alternative to traditional chemical reagents.

Mechanochemistry: The use of mechanical force to induce chemical reactions (mechanochemistry) could lead to the discovery of novel reactivity patterns and solid-state transformations of this compound.

The exploration of these emerging areas of reactivity will undoubtedly expand the synthetic utility of this compound and its derivatives.

Q & A

Q. How to address discrepancies in reported melting points (MPs)?

- Root Cause : Polymorphism. DSC reveals two MP endotherms (145°C and 152°C) depending on recrystallization solvent (ethanol vs. acetone) .

Tables for Key Comparisons

Q. Table 1: Substitution Reactivity of Halogenated Benzophenones

| Compound | Reaction | Yield (%) | Conditions |

|---|---|---|---|

| 3-Bromo-3'-dioxolane | Suzuki Coupling | 85 | Pd(PPh₃)₄, DMF, 80°C |

| 3-Chloro-3'-dioxolane | Ullmann Coupling | 60 | CuI, 120°C |

| 3-Iodo-3'-dioxolane | Heck Reaction | 92 | Pd(OAc)₂, NEt₃ |

Q. Table 2: Spectroscopic Signatures

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

|---|---|---|---|

| C=O | - | 195–200 | 1670–1690 |

| Dioxolane | 4.8–5.2 (m) | 95–100 | 1080–1120 |

| Aromatic Br | - | 120–125 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.